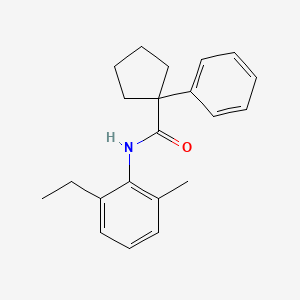

N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide

Overview

Description

N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide, also known as EMPCP, is a synthetic compound that belongs to the family of cyclopentane carboxamides. EMPCP has been widely studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Agrochemicals and Herbicides

EMPC plays a crucial role in the production of agrochemicals and herbicides. Specifically, it serves as an intermediate in the synthesis of widely used herbicides. For instance, the industrial-scale asymmetric catalytic hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (a precursor to EMPC) leads to the production of (S)-metolachlor, an essential herbicide . Researchers have explored various catalysts, including iridium-based complexes, to achieve this hydrogenation efficiently.

Enantioselective Synthesis of Chiral Amines

Chiral amines find applications in pharmaceuticals and agrochemicals. EMPC contributes to this field by enabling the installation of chiral centers through metal-catalyzed asymmetric reduction. The carbon–nitrogen double bond (C=N) in EMPC undergoes direct hydrogenation, resulting in enantiopure amine products. Catalysts facilitating asymmetric direct hydrogenation are highly desirable due to their atom economy and potential for sustainable synthesis .

Biocatalysis and Enzymes

Researchers have explored enzymatic approaches for EMPC synthesis. For instance, lipase B from Candida antarctica (CalB) has been investigated for the kinetic resolution process, leading to the production of (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester. This rational enhancement of enzymatic resolution demonstrates the potential of biocatalysis in EMPC-related processes .

Computational Studies and Mechanistic Insights

Density functional theory (DFT) calculations have been employed to unravel the mechanism of EMPC-related reactions. For instance, the proposed proton-first, outer-sphere mechanism for the iridium-catalyzed hydrogenation of EMPC involves acetate-assisted dihydrogen splitting and hydride transfer. These computational studies provide valuable insights into reaction pathways and guide experimental design .

Mechanism of Action

Target of Action

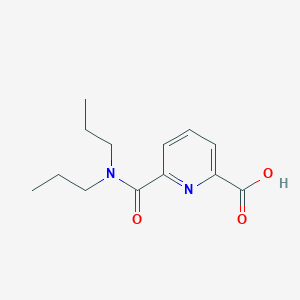

It is structurally similar to metolachlor , a chloroacetamide herbicide that targets enzymes such as acetohydroxyacid synthase (AHAS), acetolactate synthase (ALS), and hydroxyphenylpyruvate dioxygenase (HPPD) . These enzymes play crucial roles in the biosynthesis of essential amino acids and other metabolic processes in plants .

Mode of Action

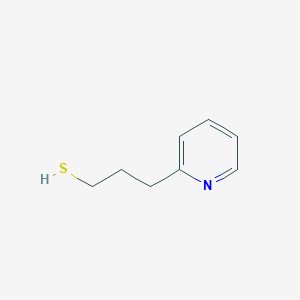

Based on its structural similarity to metolachlor, it can be hypothesized that it might bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This binding could inhibit the normal function of these targets, leading to disruption of essential metabolic processes .

Biochemical Pathways

Similar compounds like metolachlor have been shown to inhibit the synthesis of very long-chain fatty acids (vlcfas) by binding with a synthase involved in fatty acid elongation . This inhibition disrupts lipid biosynthesis, affecting cell membrane integrity and function .

Pharmacokinetics

Similar compounds like metolachlor are known to be absorbed by the shoots and roots of germinating plants following application to the soil . The bioavailability of such compounds can be influenced by various factors, including soil composition, moisture content, and environmental conditions .

Result of Action

Similar compounds like metolachlor have been shown to increase the leakage of previously absorbed orthophosphate from the roots of susceptible species, indicating a disruption of membrane integrity . This could potentially lead to impaired growth and development of the affected organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide. For instance, soil aeration status has been shown to impact the environmental fate of similar herbicides like metolachlor . Anaerobic conditions in the soil can reduce the adsorption of the herbicide while promoting its desorption, potentially releasing a greater amount of the herbicide from the soil after field application . This can influence the herbicide’s efficacy and environmental impact.

properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-3-17-11-9-10-16(2)19(17)22-20(23)21(14-7-8-15-21)18-12-5-4-6-13-18/h4-6,9-13H,3,7-8,14-15H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACKLNMWBZHINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301193110 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-1-phenylcyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide | |

CAS RN |

1022394-34-8 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-1-phenylcyclopentanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022394-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethyl-6-methylphenyl)-1-phenylcyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)

![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)

![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)